molecular formula C12H10O2 B1595843 1-(4-Hydroxynaphthalen-1-yl)ethanone CAS No. 3669-52-1

1-(4-Hydroxynaphthalen-1-yl)ethanone

Cat. No. B1595843
CAS RN: 3669-52-1
M. Wt: 186.21 g/mol
InChI Key: SAPGSAHOBOEJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Hydroxynaphthalen-1-yl)ethanone” is a chemical compound with the molecular formula C12H10O2 . It is also known by other names such as “4-ACETYL-1-NAPHTHOL” and "1-(4-Hydroxynaphthalen-1-yl)ethan-1-one" . The molecular weight of this compound is 186.21 g/mol .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, Schiff bases were synthesized by the condensation reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone, 1-(4-chloro-1hydroxynaphthalen-2-yl)ethanone and 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone with propane-1,3-diamine and pentane-1,3-diamine .


Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxynaphthalen-1-yl)ethanone” can be represented by the InChI code: 1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3 . The compound has a complexity of 224 as computed by Cactvs 3.4.6.11 .


Physical And Chemical Properties Analysis

“1-(4-Hydroxynaphthalen-1-yl)ethanone” has a molecular weight of 186.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

  • Antimicrobial Properties

    • Synthesized compounds including 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone and similar derivatives have shown excellent antimicrobial activities, potentially useful in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
    • Another study synthesizing 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethanone and related compounds also demonstrated significant antimicrobial properties (Sherekar, Kakade, & Padole, 2021).
  • DNA Interaction and Potential Drug Candidacy

    • Research involving a derivative, 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethan-1-one, indicates DNA binding activity. This property, along with the metal complexes of the ligand, makes it a potential candidate for drug development (Kurt, Temel, Atlan, & Kaya, 2020).
  • Schiff Base Ligand Applications

    • Schiff bases derived from 1-hydroxy-2-acetonapthanone and similar compounds showed promising antibacterial and antioxidant activities. These properties indicate potential use in pharmaceutical applications (Vhanale, Deshmukh, & Shinde, 2019).
  • Photophysical Properties for Medical Imaging

    • A study on aza-BODIPYs bearing naphthyl groups, derived from 1-(6-methoxynaphthalen-2-yl)ethanone, reveals notable photophysical properties. These properties are significant for applications in medical imaging and photodynamic therapy (Jiang, Xi, Guennic, et al., 2015).
  • Cancer Treatment Research

    • Derivatives of 1-(4-hydroxynaphthalen-1-yl)ethanone, like 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, have been identified as inhibitors of DNA-dependent protein kinase, suggesting potential use in cancer treatment (Kashishian, Douangpanya, Clark, et al., 2003).

properties

IUPAC Name

1-(4-hydroxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGSAHOBOEJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306379
Record name 1-(4-hydroxynaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxynaphthalen-1-yl)ethanone

CAS RN

3669-52-1
Record name 3669-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-hydroxynaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxynaphthalen-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxynaphthalen-1-yl)ethanone
Reactant of Route 2
1-(4-Hydroxynaphthalen-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxynaphthalen-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxynaphthalen-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxynaphthalen-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxynaphthalen-1-yl)ethanone

Citations

For This Compound
1
Citations
SS Ghalehbandi, D Ghazanfari… - Current Organic …, 2020 - ingentaconnect.com
Introduction: We developed a simple, fast and new method for the Fries rearrangement of aryl esters. Materials and Methods: 4-Hydroxy pyridinium triflate functionalized silica is a very …
Number of citations: 4 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.